2,6-Diethoxybenzaldehyde
Description
Significance of 2,6-Diethoxybenzaldehyde as a Versatile Synthetic Synthon
In the realm of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis, a process known as retrosynthetic analysis. youtube.comamazonaws.com this compound is considered a versatile synthon because its aldehyde functional group and the di-ethoxy substituted aromatic ring can be readily transformed into a wide array of other functional groups and molecular scaffolds.
The aldehyde group is a particularly reactive site, capable of undergoing a multitude of chemical transformations. These include oxidation to form the corresponding carboxylic acid, and various condensation reactions. britannica.comncert.nic.in For instance, it can react with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and ligands for metal complexes.
The presence of the two ethoxy groups ortho to the aldehyde imparts specific steric and electronic properties to the molecule. These groups can influence the regioselectivity of reactions on the aromatic ring and can be modified or cleaved under certain conditions to introduce further functionality. This versatility makes this compound a valuable starting material for creating complex molecules with potential applications in pharmaceuticals and materials science. smolecule.comgoogle.com
Contextualization within Aromatic Aldehyde Chemistry and Di-ether Systems
Aromatic aldehydes, as a class of compounds, are fundamental building blocks in organic chemistry. ncert.nic.insemanticscholar.org They are characterized by an aldehyde group directly attached to an aromatic ring. Benzaldehyde (B42025), the simplest aromatic aldehyde, has been a subject of study since the early 19th century and is a precursor for many dyes, flavoring agents, and other organic compounds. britannica.com The chemistry of aromatic aldehydes is dominated by the reactivity of the carbonyl group and electrophilic substitution reactions on the aromatic ring.
This compound is a member of the di-ether subclass of aromatic aldehydes. Ethers are compounds containing an oxygen atom connected to two alkyl or aryl groups. wikipedia.org The presence of two ether linkages, specifically ethoxy groups, on the benzaldehyde ring introduces several key features. The ethoxy groups are electron-donating, which can activate the aromatic ring towards electrophilic substitution. However, their position at the 2 and 6 carbons (ortho to the aldehyde) creates significant steric hindrance around the aldehyde group. This steric bulk can influence the approach of reagents to the carbonyl carbon, potentially leading to different reactivity or selectivity compared to less hindered aromatic aldehydes.
The study of di-ether systems like this compound provides insights into the interplay of electronic and steric effects in chemical reactions. Understanding how these factors govern reactivity is crucial for designing efficient and selective synthetic routes to complex target molecules.
Historical Development and Emerging Research Trajectories of Benzyl (B1604629) Ether Aldehydes
The development of synthetic methods for aromatic aldehydes has a long history, with reactions like the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions being classical methods for their preparation. smolecule.com The synthesis of substituted benzaldehydes, including those with ether functionalities, has evolved to allow for greater control over the substitution pattern on the aromatic ring. semanticscholar.org Methods for the synthesis of dialkoxybenzaldehydes often involve either the direct formylation of a dialkoxybenzene or the alkylation of a dihydroxybenzaldehyde. semanticscholar.org
Historically, research on benzyl ethers has often focused on their use as protecting groups for alcohols in multi-step organic syntheses. organic-chemistry.org The development of methods for the selective cleavage of benzyl ethers has been an important area of research. nih.govrais.is For example, the cleavage of benzyl ethers ortho to a carbonyl group can be achieved with high selectivity. rais.is
Emerging research trajectories are now exploring the more active roles that benzyl ether moieties can play in directing chemical reactions. For instance, recent studies have shown that benzyl ethers can act as "hemilabile directing groups" in transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. acs.org This represents a shift from the passive role of a protecting group to an active participant in bond-forming reactions.
Furthermore, there is growing interest in the biological activities of benzaldehyde derivatives. Various substituted benzaldehydes have been investigated for their potential antimutagenic and other pharmacological effects. tandfonline.comnih.gov Research into the synthesis and properties of novel benzyl ether aldehydes like this compound is likely to contribute to the discovery of new bioactive molecules and advanced materials. The development of more efficient and sustainable methods for the synthesis of these compounds, for example, through the catalytic oxidation of benzylic ethers, is also an active area of investigation. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREIYEOSIMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312821 | |
| Record name | 2,6-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107694-28-0 | |
| Record name | 2,6-Diethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107694-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2,6 Diethoxybenzaldehyde
Established Synthetic Routes to 2,6-Diethoxybenzaldehyde
Formylation Reactions of Diethoxybenzene Precursors
Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. In the context of this compound synthesis, 1,3-diethoxybenzene (B1583337) serves as the primary precursor.
A notable approach for the synthesis of 2,6-dialkoxybenzaldehydes involves the directed ortho-metalation of 1,3-dialkoxybenzenes. semanticscholar.org This method leverages the ability of the two alkoxy groups to direct lithiation to the C2 position. The process begins with the O-alkylation of benzene-1,3-diol to produce the corresponding 1,3-dialkoxybenzene. semanticscholar.org Subsequent treatment with an organolithium reagent, such as n-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), generates a stable aryllithium intermediate. semanticscholar.orgwikipedia.orgnih.gov This intermediate is then quenched with a formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired 2,6-dialkoxybenzaldehyde. semanticscholar.org This method offers a high degree of regioselectivity, making it a valuable tool for accessing symmetrically substituted 2,6-dialkoxybenzaldehydes. semanticscholar.org
| Reagent/Condition | Purpose |
| 1,3-Diethoxybenzene | Starting material |
| Organolithium reagent (e.g., n-butyllithium) | Lithiation agent |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Chelating agent, directs lithiation |
| N,N-Dimethylformamide (DMF) | Formylating agent |
| Anhydrous conditions | Prevents quenching of organolithium reagent |
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). wikipedia.orgthieme-connect.com This electrophilic species then attacks the activated aromatic ring of 1,3-diethoxybenzene to introduce a formyl group. wikipedia.orgthieme-connect.de While effective for many electron-rich arenes, the direct formylation of 1,3-dialkoxybenzenes using this method can sometimes lead to issues with regioselectivity. semanticscholar.org
The Gattermann-Koch reaction, another classical formylation method, utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) and a co-catalyst such as cuprous chloride. testbook.comscienceinfo.com However, a significant limitation of the Gattermann-Koch reaction is its inapplicability to phenol (B47542) and phenol ether substrates, which includes diethoxybenzene. testbook.comwikipedia.orgbyjus.com This renders it unsuitable for the direct synthesis of this compound from 1,3-diethoxybenzene.
| Reaction | Key Reagents | Applicability to Diethoxybenzene |
| Vilsmeier-Haack | DMF, POCl3 | Applicable, but regioselectivity can be a challenge. semanticscholar.orgthieme-connect.de |
| Gattermann-Koch | CO, HCl, AlCl3, CuCl | Not applicable to phenol ethers. testbook.comwikipedia.org |
Alkylation Strategies from Dihydroxybenzaldehyde Derivatives
An alternative and often more regioselective route to this compound involves the alkylation of a dihydroxybenzaldehyde precursor. semanticscholar.org This strategy begins with 2,6-dihydroxybenzaldehyde (B146741), which, although not as readily available as some other isomers, provides a direct template for the desired substitution pattern. semanticscholar.org
The synthesis proceeds via the Williamson ether synthesis, where the hydroxyl groups of 2,6-dihydroxybenzaldehyde are converted to their corresponding alkoxides using a suitable base, such as potassium carbonate (K2CO3). These alkoxides then undergo nucleophilic substitution with an ethylating agent, typically ethyl iodide or ethyl bromide, to form the diethoxy ether linkages. This method is advantageous as it avoids the regioselectivity issues that can arise in the direct formylation of 1,3-diethoxybenzene. semanticscholar.org However, the availability and stability of the starting 2,6-dihydroxybenzaldehyde are critical considerations for this approach. semanticscholar.org The reaction of 2,4-dihydroxybenzaldehyde (B120756) with ethyl iodide in the presence of sodium ethoxide has been reported for the synthesis of 2,4-diethoxybenzaldehyde. semanticscholar.org
Optimisation of Reaction Conditions for Enhanced Yields and Purity
Maximizing the yield and purity of this compound is a critical aspect of its synthesis, directly impacting the economic viability and efficiency of the process. azom.com Several factors can be systematically optimized to achieve this goal.
Key Optimization Parameters:
Solvent Selection: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in alkylation reactions, polar aprotic solvents are often preferred to facilitate the nucleophilic substitution while minimizing side reactions.
Temperature Control: Precise temperature management is crucial. In formylation reactions, maintaining optimal temperatures can prevent over-reaction or decomposition of sensitive intermediates. For alkylations, reflux conditions are common, but the temperature must be controlled to avoid unwanted side products.
Reagent Stoichiometry: The molar ratios of reactants are critical. For example, in the lithiation-formylation sequence, controlling the amount of organolithium reagent and the subsequent electrophile is essential for high yields. In alkylation, using an appropriate excess of the alkylating agent can drive the reaction to completion.
Catalyst Choice and Loading: In catalyzed reactions, the selection of the catalyst and its concentration can dramatically affect the outcome. For instance, the choice of Lewis acid in Friedel-Crafts type reactions or the base in Williamson ether synthesis impacts reaction efficiency.
Reaction Time: Monitoring the reaction progress, often through techniques like thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to maximize product formation and minimize byproduct generation. jmaterenvironsci.com
Work-up and Purification: The final yield and purity are heavily dependent on the post-reaction work-up and purification procedures. Techniques such as column chromatography and recrystallization are commonly employed to isolate the desired product from unreacted starting materials and byproducts.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. indianchemicalsociety.comacs.orgscribd.com While specific green chemistry protocols for this compound are not extensively documented, general green strategies can be applied to its synthesis.
Potential Green Chemistry Strategies:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. indianchemicalsociety.comulaval.ca
Catalytic Reactions: Employing catalytic reagents in place of stoichiometric ones minimizes waste generation, as catalysts are used in smaller amounts and can often be recycled. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. acs.org This involves choosing reactions that have high atom economy, such as addition reactions over substitution or elimination reactions.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jmaterenvironsci.com
Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of bio-based solvents or reagents where possible aligns with green chemistry principles. scribd.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can eliminate a major source of waste and simplify product isolation. wjpmr.com
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Transformation Pathways of 2,6 Diethoxybenzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde group is the most reactive site in the 2,6-diethoxybenzaldehyde molecule, readily undergoing oxidation, reduction, and condensation reactions.
Oxidative Transformations to Corresponding Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to form the corresponding carboxylic acid, 2,6-diethoxybenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion under mild conditions, ensuring the stability of the ethoxy groups. organic-chemistry.orgmdpi.com
Common laboratory reagents for this purpose include:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.
Jones reagent (CrO₃ in aqueous acetone/sulfuric acid): A classic reagent for the oxidation of primary alcohols and aldehydes.
Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent often used as a qualitative test for aldehydes.
Hydrogen peroxide (H₂O₂): A greener oxidizing agent that can be used, often in the presence of a catalyst. rsc.org
Oxone (potassium peroxymonosulfate): A versatile and stable oxidizing agent that provides a mild and efficient protocol for this transformation. organic-chemistry.org
The general reaction is as follows:
Reaction scheme showing the oxidation of this compound to 2,6-Diethoxybenzoic acid.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2,6-Diethoxybenzoic acid |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temp. | 2,6-Diethoxybenzoic acid |
| Hydrogen Peroxide (H₂O₂) | Catalytic selenium, water | 2,6-Diethoxybenzoic acid mdpi.com |
| Oxone | Solvent such as DMF or acetonitrile | 2,6-Diethoxybenzoic acid organic-chemistry.org |
Reductive Transformations to Corresponding Alcohols
The aldehyde group can be selectively reduced to a primary alcohol, yielding (2,6-diethoxyphenyl)methanol. This transformation is typically achieved using hydride-based reducing agents. The steric hindrance from the ortho-ethoxy groups does not generally prevent this reduction.
Common reducing agents include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, commonly used in alcoholic solvents like ethanol (B145695) or methanol.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
The general reaction is as follows:
Reaction scheme showing the reduction of this compound to (2,6-diethoxyphenyl)methanol.
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temp. | (2,6-diethoxyphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether or THF, followed by aqueous workup | (2,6-diethoxyphenyl)methanol |
| Hydrogen (H₂) with Catalyst | Pd/C, PtO₂, or Raney Ni, pressurized H₂ | (2,6-diethoxyphenyl)methanol |
Condensation Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack, leading to a variety of condensation products.
This compound reacts with primary amines and hydrazines in a condensation reaction to form imines, commonly known as Schiff bases. nanobioletters.comjetir.org This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid. edu.krdresearchgate.net Aromatic amines, such as aniline (B41778), readily react to form stable, conjugated Schiff bases. edu.krd
The general reaction is as follows:
Reaction scheme showing the formation of a Schiff base from this compound and a primary amine.
| Amine/Hydrazine Reactant | Product Type |
| Aniline | N-(2,6-diethoxybenzylidene)aniline |
| Hydrazine | This compound hydrazone |
| Substituted Anilines | Corresponding substituted Schiff bases |
| Aliphatic Primary Amines | Corresponding N-alkyl imines |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. unair.ac.id The Biginelli reaction is a classic MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgtaylorandfrancis.comorganic-chemistry.org
This compound can serve as the aldehyde component in Biginelli-type reactions. The reaction proceeds under acidic catalysis, where the aldehyde condenses with urea and the β-ketoester to form the heterocyclic product. unair.ac.idnih.gov However, the presence of two bulky ethoxy groups in the ortho positions can introduce steric hindrance, which may slow down the reaction rate compared to unhindered benzaldehydes. Consequently, longer reaction times or more forcing conditions may be necessary to achieve high yields. ias.ac.in
The general reaction scheme is as follows:
Reaction scheme of a Biginelli-type reaction involving this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| This compound | Ethyl acetoacetate | Urea | Acid (e.g., HCl, H₂SO₄) | 4-(2,6-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| This compound | Ethyl acetoacetate | Thiourea | Acid (e.g., HCl, H₂SO₄) | 4-(2,6-diethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
Reactions Involving the Ethoxy Substituents
The ethoxy groups are generally stable ether linkages. However, under harsh acidic conditions, they can undergo cleavage. Aryl alkyl ethers are cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.orglibretexts.orgpressbooks.pub The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group in an Sₙ2-type mechanism. This would result in the formation of ethyl halide and a corresponding hydroxybenzaldehyde. Due to the two ether groups, sequential cleavage could occur, potentially leading to 2-ethoxy-6-hydroxybenzaldehyde and subsequently 2,6-dihydroxybenzaldehyde (B146741).
The general reaction for the cleavage of one ethoxy group is as follows:
Reaction scheme showing the cleavage of an ethoxy group from this compound.
| Reagent | Conditions | Major Products |
| Hydrobromic Acid (HBr) | Concentrated, heat | 2-Ethoxy-6-hydroxybenzaldehyde, Ethyl bromide |
| Hydroiodic Acid (HI) | Concentrated, heat | 2-Ethoxy-6-hydroxybenzaldehyde, Ethyl iodide |
Nucleophilic Substitution and Derivatization at the Ethoxy Groups
The derivatization of this compound at its ethoxy groups through nucleophilic substitution is a potential but challenging transformation. The ether linkages on the aromatic ring are generally stable. Cleavage of such aryl ether bonds typically requires harsh reaction conditions with strong acids, which are not conducive to selective derivatization. The scientific literature retrieved does not provide specific examples of nucleophilic substitution or derivatization occurring at the ethoxy groups of this particular compound under mild conditions.
Enzymatic and Biocatalytic Transformations
The biotransformation of aromatic compounds is a key process in environmental detoxification and biomass degradation. Lignin (B12514952), the most abundant aromatic biopolymer, is highly resistant to breakdown. nih.gov However, certain microorganisms, particularly white-rot fungi, have evolved sophisticated enzymatic systems to deconstruct it. nih.govmdpi.com These enzymatic pathways are also capable of transforming related aromatic compounds, including this compound.
Participation in Ligninolytic Enzyme-Mediated Degradation Pathways
White-rot fungi degrade the complex and recalcitrant structure of lignin by secreting a suite of extracellular enzymes, collectively known as ligninolytic enzymes or ligninases. nih.govmdpi.com These enzymes are broadly categorized into two main families: phenol (B47542) oxidases (such as laccase) and heme peroxidases, which include lignin peroxidase (LiP), manganese peroxidase (MnP), and versatile peroxidase (VP). nih.govnih.gov
| Enzyme Family | Specific Enzymes | Primary Substrate Type | Relevance to this compound |
|---|---|---|---|
| Phenol Oxidases | Laccase | Phenolic Compounds | Low/Indirect |
| Heme Peroxidases | Manganese Peroxidase (MnP) | Phenolic Compounds (via Mn³⁺) | Low/Indirect |
| Lignin Peroxidase (LiP) | Non-phenolic Compounds | High (Direct Oxidation) | |
| Versatile Peroxidase (VP) | Phenolic and Non-phenolic Compounds | High (Direct Oxidation) |
Mechanisms of Radical Cation Formation and C-C Bond Cleavage in Complex Biological Systems
The enzymatic degradation of non-phenolic compounds like this compound by enzymes such as lignin peroxidase proceeds through a mechanism involving single-electron transfer. The high redox potential of LiP allows it to abstract one electron from the electron-rich π-system of the benzene (B151609) ring. nih.govprinceton.edu This one-electron oxidation results in the formation of a highly reactive intermediate known as an aryl radical cation. princeton.edunih.gov
The generation of this radical cation is a critical step that destabilizes the aromatic ring and initiates a cascade of subsequent reactions. wustl.edu One of the significant degradation pathways facilitated by this intermediate is the cleavage of carbon-carbon bonds. nih.gov While the direct C-C bond cleavage of this compound is not explicitly detailed, studies on analogous compounds provide insight into the likely mechanism. For instance, whole-cell cultures of the white-rot fungus Dichomitus albidofuscus have been shown to catalyze the C-C bond cleavage of benzaldehyde (B42025) to produce phenol. uni-giessen.de This transformation is proposed to occur via an aerobic Baeyer-Villiger type rearrangement, a reaction that involves the cleavage of a C-C bond adjacent to a carbonyl group. uni-giessen.de
The formation of the radical cation on the aromatic ring of this compound would make the C1 (ring)-C(aldehyde) bond susceptible to cleavage. This type of reaction is a key step in the breakdown of larger organic molecules into smaller, more easily metabolized fragments. uni-giessen.de Cytochrome P450 enzymes in other biological systems are also known to catalyze C-C bond cleavage reactions, highlighting that this is a recognized, albeit complex, biochemical transformation. nih.govchemrxiv.org The radical cation intermediate is thus central to the enzymatic degradation, enabling the cleavage of otherwise stable C-C bonds under mild, biological conditions.
Derivatives and Functional Molecules: Design and Synthesis Utilizing 2,6 Diethoxybenzaldehyde
Synthesis of Advanced Organic Scaffolds
The aldehyde group of 2,6-diethoxybenzaldehyde is a versatile functional handle for the construction of diverse and complex molecular frameworks. Its reactivity allows for its incorporation into various heterocyclic and hybrid molecular structures through a range of synthetic methodologies.
Chromone (B188151) and Heterocyclic Derivatives
Chromones, a class of oxygen-containing heterocyclic compounds, are significant scaffolds in medicinal chemistry. The synthesis of chromone derivatives often involves the condensation of a phenol (B47542) with a β-ketoester or a related three-carbon component. While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural motifs can be incorporated into chromone-like structures and other heterocyclic systems.
One common route to chromones involves the base-catalyzed aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a chalcone, which then undergoes cyclization. Although this compound itself does not fit this pathway directly as the aldehyde component for a standard chromone synthesis, its derivatives or related structures can be employed in various cyclization reactions to afford a diverse range of heterocyclic compounds. For instance, multicomponent reactions offer a powerful strategy for the synthesis of complex heterocyclic scaffolds. In these reactions, three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. The aldehyde functionality of this compound makes it a suitable candidate for such reactions, including the Povarov reaction for the synthesis of tetrahydroquinolines and quinolines.
The general approach for synthesizing heterocyclic compounds from aldehydes often involves their reaction with compounds containing multiple nucleophilic centers. For example, the reaction of an aldehyde with a compound containing both an amine and a thiol group can lead to the formation of thiazolidine (B150603) derivatives. Similarly, reactions with hydrazines can yield pyrazoline structures. The presence of the bulky ethoxy groups in this compound can influence the stereochemistry and yield of these cyclization reactions.
Hybrid Molecules through Reaction with Diverse Building Blocks
Hybrid molecules, which combine two or more pharmacophores in a single entity, are a growing area of drug discovery. The synthesis of such molecules often relies on the use of versatile building blocks that can be readily functionalized. This compound serves as a valuable building block in this context.
Multicomponent reactions (MCRs) are particularly well-suited for the synthesis of hybrid molecules. nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is an efficient approach to generating libraries of diverse compounds. nih.gov The aldehyde group of this compound can participate in a variety of MCRs, such as the Ugi and Passerini reactions, to introduce the 2,6-diethoxyphenyl moiety into a larger molecular framework.
The synthesis of hybrid compounds can also be achieved through sequential reactions where this compound is first converted into an intermediate that is then coupled with another molecular fragment. For example, the aldehyde can be reduced to an alcohol, which can then be used in ether or ester linkages to connect to another pharmacophore. Alternatively, the aldehyde can be converted to an amine via reductive amination, providing a point of attachment for amide bond formation. The choice of linker and the synthetic strategy are crucial in designing hybrid molecules to ensure that the individual pharmacophores can still interact with their respective biological targets.
Ligand Architectures for Coordination Chemistry
The ability of this compound to be readily converted into Schiff base ligands makes it a valuable starting material for the design of novel ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to materials with interesting catalytic, magnetic, and optical properties.
Design and Synthesis of Schiff Base Ligands
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgarpgweb.com Schiff base ligands are known for their ability to form stable complexes with a wide range of transition metals. ijnrd.org
The synthesis of Schiff base ligands from this compound is a straightforward process, generally involving the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis and removal of water to drive the reaction to completion. The choice of the amine component is crucial in determining the denticity and coordination properties of the resulting ligand. For example, reaction with a simple aniline (B41778) will produce a bidentate ligand, while reaction with a diamine, such as ethylenediamine, can result in a tetradentate ligand. iau.ir
The general reaction for the synthesis of a Schiff base from this compound is depicted below:
Figure 1. General reaction scheme for the synthesis of a Schiff base ligand from this compound and a primary amine.
The steric hindrance provided by the two ethoxy groups in the ortho positions of the phenyl ring can influence the geometry of the resulting metal complexes, potentially leading to unique coordination environments and reactivities.
Below is a table summarizing the synthesis of representative Schiff base ligands from aromatic aldehydes and primary amines.
| Aldehyde | Amine | Product Schiff Base | Reaction Conditions |
| This compound | Aniline | N-(2,6-diethoxybenzylidene)aniline | Ethanol (B145695), reflux |
| This compound | Ethylenediamine | N,N'-bis(2,6-diethoxybenzylidene)ethane-1,2-diamine | Methanol, reflux |
| This compound | o-Phenylenediamine | N,N'-bis(2,6-diethoxybenzylidene)benzene-1,2-diamine | Ethanol, reflux |
Development of Ligands for Metal Complexation (e.g., Copper Complexes)
Schiff base ligands derived from this compound can be used to synthesize a variety of metal complexes with interesting properties and potential applications. Copper(II) complexes, in particular, have been extensively studied due to their diverse coordination geometries and their relevance in biological systems and catalysis.
The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. ijcrcps.com The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can all influence the structure and properties of the resulting complex. For example, using a 2:1 ligand-to-metal ratio with a bidentate Schiff base can lead to the formation of a tetrahedral or square planar complex, depending on the metal ion.
The steric bulk of the 2,6-diethoxy-substituted phenyl groups in the ligand can play a significant role in determining the coordination geometry of the metal center. This steric hindrance can prevent the formation of polymeric structures and favor the formation of discrete mononuclear complexes. Furthermore, the electronic properties of the ethoxy groups can modulate the redox potential of the metal center, which is an important consideration for applications in catalysis and electron transfer reactions.
The characterization of these metal complexes typically involves a combination of spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements and single-crystal X-ray diffraction to determine the precise coordination geometry.
Porphyrin Synthesis and Modification
Porphyrins are a class of naturally occurring and synthetic macrocyclic compounds that play crucial roles in many biological processes, such as oxygen transport and photosynthesis. Synthetic porphyrins and their metal complexes have found applications in areas such as catalysis, photodynamic therapy, and molecular electronics. The synthesis of meso-tetrasubstituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914).
This compound can be used as the aldehyde component in porphyrin synthesis to introduce four 2,6-diethoxyphenyl groups at the meso positions of the porphyrin macrocycle. The two most common methods for this synthesis are the Lindsey synthesis and the Adler-Longo synthesis. nih.govnih.gov
The Lindsey synthesis is a two-step procedure that involves the condensation of the aldehyde and pyrrole at room temperature under an inert atmosphere, followed by oxidation of the resulting porphyrinogen (B1241876) to the porphyrin. nih.gov This method is often preferred for aldehydes that are sensitive to the harsh conditions of the Adler-Longo method. The Adler-Longo method, on the other hand, is a one-step synthesis that involves refluxing the aldehyde and pyrrole in a high-boiling solvent such as propionic acid in the presence of air, which acts as the oxidant. nih.govnih.gov
A general reaction scheme for the synthesis of a meso-tetrasubstituted porphyrin is shown below:
Figure 2. General reaction scheme for the synthesis of a meso-tetrakis(substituted phenyl)porphyrin from a substituted benzaldehyde (B42025) and pyrrole.
The bulky 2,6-diethoxy-substituted phenyl groups can influence the conformation of the porphyrin macrocycle and its photophysical properties. These bulky substituents can also provide a protective "pocket" around the porphyrin core, which can be useful for creating biomimetic catalysts.
The following table outlines the general conditions for the synthesis of meso-tetrakis(2,6-diethoxyphenyl)porphyrin.
| Synthesis Method | Aldehyde | Pyrrole | Catalyst/Solvent | Oxidant |
| Lindsey Synthesis | This compound | Pyrrole | Trifluoroacetic acid / Dichloromethane (B109758) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) |
| Adler-Longo Synthesis | This compound | Pyrrole | Propionic acid | Air |
Once the porphyrin macrocycle is formed, it can be further modified to fine-tune its properties. For example, the ethoxy groups can be demethylated to hydroxyl groups, which can then be used as handles for further functionalization. Additionally, a wide variety of metal ions can be inserted into the center of the porphyrin ring to create metalloporphyrins with diverse catalytic and electronic properties. nih.gov
Incorporation of this compound into Meso-positions of Porphyrin Rings
The primary method for synthesizing meso-tetra-substituted porphyrins involves the acid-catalyzed condensation of an aldehyde with pyrrole. Two of the most established procedures for this transformation are the Adler-Longo and Lindsey methods, both of which are applicable to the synthesis of 5,10,15,20-tetrakis(2,6-diethoxyphenyl)porphyrin.
The Adler-Longo method typically involves a one-pot reaction where the aldehyde and pyrrole are refluxed in a high-boiling carboxylic acid, such as propionic acid, under aerobic conditions. The acidic medium catalyzes the condensation to form a porphyrinogen intermediate, which is subsequently oxidized by air to the corresponding porphyrin. While straightforward, this method often results in modest yields (10-30%) and can produce significant tar-like byproducts, complicating purification.
A more refined approach is the Lindsey synthesis , which separates the condensation and oxidation steps, generally leading to higher yields (10-60%) and cleaner reaction profiles, especially for aldehydes sensitive to harsh conditions. In this two-step, one-flask procedure, this compound and pyrrole are first stirred in a chlorinated solvent like dichloromethane (DCM) at room temperature in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), under an inert atmosphere. This allows for the formation of the porphyrinogen at thermodynamic equilibrium. Subsequently, an oxidizing agent, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the reaction mixture to aromatize the porphyrinogen to the final porphyrin product.
| Method | Typical Reaction Conditions | General Yield Range | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Adler-Longo | This compound and pyrrole in refluxing propionic acid, aerobic. | 10-30% | One-pot procedure, simple setup. | Harsh conditions, lower yields, significant byproduct formation. |
| Lindsey | Step 1: this compound and pyrrole in DCM with TFA or BF₃·OEt₂ catalyst, room temperature, inert atmosphere. Step 2: Oxidation with DDQ. | 10-60% | Milder conditions, higher yields, cleaner reaction, fewer byproducts. | Two-step process, requires inert atmosphere and specific oxidant. |
Subsequent Functionalization of Porphyrin Derivatives
Once synthesized, 5,10,15,20-tetrakis(2,6-diethoxyphenyl)porphyrin serves as a platform for further chemical modification. The functionalization can target three main regions of the molecule: the peripheral β-positions of the pyrrole rings, the central metal-binding core, and the meso-phenyl substituents. The steric shielding provided by the ortho-ethoxy groups on the phenyl rings can direct the regioselectivity of these reactions.
Electrophilic Substitution at the β-Pyrrolic Positions: The porphyrin macrocycle is an electron-rich aromatic system susceptible to electrophilic substitution at its ten meso- and eight β-positions. In meso-tetraarylporphyrins, the meso-positions are blocked. The steric bulk of the 2,6-diethoxyphenyl groups restricts rotation around the C(meso)-C(aryl) bond and creates a "picket-fence" structure that can sterically hinder access to the β-positions. However, reactions such as halogenation (bromination or chlorination) and nitration can be achieved at the β-pyrrolic positions. For example, bromination using N-bromosuccinimide (NBS) can lead to the stepwise introduction of bromine atoms onto the porphyrin periphery, ultimately yielding the octabrominated derivative. These modifications significantly alter the electronic properties of the porphyrin, inducing non-planar distortions of the macrocycle and red-shifting its absorption spectra.
Modification of the Phenyl Groups: The 2,6-diethoxyphenyl substituents can also be functionalized. A common reaction for alkoxy-substituted porphyrins is dealkylation to reveal hydroxyl groups. Treatment of 5,10,15,20-tetrakis(2,6-diethoxyphenyl)porphyrin with a reagent like boron tribromide (BBr₃) would be expected to cleave the ethyl-oxygen ether bonds, yielding 5,10,15,20-tetrakis(2,6-dihydroxyphenyl)porphyrin. These resulting hydroxyl groups can then be used as handles for further derivatization, such as esterification or etherification, to attach other functional units or to improve the solubility of the porphyrin in different media.
Metalation of the Porphyrin Core: The two inner nitrogen atoms of the free-base porphyrin can be deprotonated and can coordinate with a vast array of metal ions. The insertion of a metal ion is a fundamental functionalization step, creating metalloporphyrins with diverse catalytic, photophysical, and electronic properties. The metalation of 5,10,15,20-tetrakis(2,6-diethoxyphenyl)porphyrin can be accomplished by reacting the free-base porphyrin with a metal salt (e.g., acetates, chlorides, or acetylacetonates) in a suitable solvent such as dimethylformamide (DMF), chloroform, or acetic acid. The steric hindrance of the meso-substituents can affect the rate of metal insertion. The resulting metalloporphyrins can then be used as catalysts or as building blocks for larger supramolecular assemblies.
| Reaction Type | Reagent(s) | Position of Functionalization | Resulting Functional Group | Effect on Properties |
|---|---|---|---|---|
| β-Bromination | N-Bromosuccinimide (NBS) | β-Pyrrolic positions | -Br | Red-shifted absorption, enhanced non-planarity, modified redox potentials. |
| β-Nitration | Nitric Acid / Acetic Anhydride | β-Pyrrolic positions | -NO₂ | Electron-withdrawing effect, altered electronic properties. |
| De-ethylation | Boron Tribromide (BBr₃) | ortho-positions of meso-phenyl rings | -OH | Provides sites for further derivatization, alters solubility. |
| Metalation | Metal salts (e.g., Zn(OAc)₂, FeCl₂, Cu(OAc)₂) | Porphyrin core | Coordinated metal ion (e.g., Zn(II), Fe(III), Cu(II)) | Enables catalytic activity, modifies photophysical properties. |
Applications in Advanced Materials Science and Supramolecular Chemistry
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. eeer.org The ability to tune the structure and function of MOFs by carefully selecting these components makes them promising for applications in gas storage, separation, and catalysis. eeer.orglucp.net
The design of MOFs often relies on the principle of reticular chemistry, where the geometry of the metal clusters (secondary building units, or SBUs) and organic linkers dictates the final topology of the framework. berkeley.edu One advanced design strategy involves the use of infinite rod-shaped SBUs, which can be packed in various ways to create robust frameworks with specific channel structures. researchgate.net
While 2,6-diethoxybenzaldehyde itself is not a typical linker due to its aldehyde group, it represents a valuable synthetic precursor. The aldehyde can be chemically modified, for example, through oxidation to a carboxylic acid, to become a bifunctional linker suitable for MOF synthesis. The strategic placement of the ethoxy groups at the ortho positions could introduce significant steric influence, directing the coordination angle with the metal centers and potentially controlling the pore size and shape of the resulting framework. Furthermore, incorporating linkers with "missing" functional groups is a known strategy to create deliberate defects and coordinatively unsaturated metal sites within a MOF, which can enhance catalytic activity. nih.gov The use of a modified this compound derivative could thus be a route to designing MOFs with tailored architectures and active sites.
Porphyrin-Based Materials for Electronic Applications
Porphyrins are a class of macrocyclic aromatic compounds with exceptional electronic and photophysical properties, making them key components in materials for electronics, sensing, and catalysis. semanticscholar.org The synthesis of porphyrins typically involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. nih.govnih.gov
The electronic properties of porphyrin-based materials can be finely tuned by modifying the peripheral substituent groups on the macrocycle. rsc.org Using this compound in a standard porphyrin synthesis, such as the Lindsey or Adler-Longo methods, would yield a meso-tetrakis(2,6-diethoxyphenyl)porphyrin.
The introduction of the bulky 2,6-diethoxy-substituted phenyl groups at the meso positions would have two major effects:
Secondary Structural Arrangement: The steric hindrance from the two ortho-ethoxy groups would force the phenyl rings to adopt a nearly perpendicular orientation relative to the porphyrin plane. This conformation would disrupt intermolecular π–π stacking between the porphyrin cores, influencing the bulk morphology and solid-state packing of the material.
Supramolecular Assemblies and Macrocyclic Systems
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. mdpi.com The specific geometry and functional groups of this compound make its structural isomers key players in the synthesis of macrocycles and its own structure a candidate for forming ordered assemblies.
Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at their para-positions. rsc.org They are synthesized via the condensation of a 1,4-dialkoxybenzene derivative with an aldehyde source, typically paraformaldehyde, under Friedel-Crafts conditions catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). rsc.orgorgsyn.org
The synthesis of ethoxy-substituted pillar[n]arenes relies critically on 1,4-diethoxybenzene as the diethoxybenzene precursor. orgsyn.orgrsc.org This reaction demonstrates the fundamental role of the diethoxybenzene unit in forming the repeating structure of the macrocycle. The choice of solvent and catalyst can influence the size of the resulting macrocycle, yielding predominantly pillar orgsyn.orgarene or larger analogues like pillar rsc.orgarene. orgsyn.orgacs.org
| Target Macrocycle | Diethoxybenzene Precursor | Aldehyde Source | Catalyst | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pillar orgsyn.orgarene | 1,4-Diethoxybenzene | Paraformaldehyde | BF₃·OEt₂ | 1,2-Dichloroethane | High | rsc.orgrsc.org |
| Pillar rsc.orgarene | 1,4-Diethoxybenzene | Paraformaldehyde | BF₃·OEt₂ | Chlorocyclohexane | ~50% | orgsyn.orgorgsyn.org |
| Pillar rsc.orgarene | 1,4-Diethoxybenzene | Paraformaldehyde | H₂SO₄ (conc.) | Solvent-free (grinding) | Up to 81% | rsc.org |
The formation of supramolecular structures is governed by a variety of weak and non-covalent interactions, including hydrogen bonds, π–π stacking, and dipole-dipole forces. nih.govlibretexts.orgyoutube.com The molecular structure of this compound contains several features that enable it to participate in these interactions, giving it the potential to form ordered, self-assembled systems.
Crystal structure analyses of substituted benzaldehyde (B42025) derivatives show that weak C–H···O hydrogen bonds and π–π stacking interactions play a significant role in the formation of their molecular assemblies. nih.gov The carbonyl group is a key participant, generating diverse synthons through intermolecular C–H···O hydrogen bonds. nih.gov The binding of benzaldehyde derivatives to proteins is also mediated primarily by hydrogen bonding and hydrophobic interactions. nih.gov
| Structural Feature | Functional Group | Potential Non-Covalent Interaction | Description |
|---|---|---|---|
| Aldehyde Group | Carbonyl (C=O) | Hydrogen Bonding, Dipole-Dipole | The electronegative oxygen atom acts as a hydrogen bond acceptor and contributes to the molecule's overall dipole moment. rsc.orgmasterorganicchemistry.com |
| Aromatic Ring | Benzene (B151609) | π–π Stacking, C–H···π Interactions | The electron-rich π-system of the benzene ring can stack with adjacent rings or interact with C-H bonds. nih.gov |
| Ethoxy Groups | Ether (C-O-C) | Dipole-Dipole, van der Waals | The polar C-O bonds contribute to the molecular dipole, and the alkyl chains participate in van der Waals forces. |
Theoretical and Computational Investigations of 2,6 Diethoxybenzaldehyde and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its energy and electronic structure. These calculations can be performed at various levels of theory, differing in accuracy and computational cost.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. rsc.orgrsc.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. scielo.br DFT offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. mpg.de
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. mdpi.com This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.comchemrxiv.org For 2,6-diethoxybenzaldehyde, this process would involve analyzing the orientation of the aldehyde and the two ethoxy groups relative to the benzene (B151609) ring.
In studies of similar substituted benzaldehydes, such as 2-hydroxybenzaldehyde, geometry optimization is typically carried out using DFT methods like B3LYP with a basis set such as 6-311+g(d,p). nih.gov The optimization process reveals critical information about bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the planarity of the aromatic ring and the orientation of the substituent groups are of key interest. In related bromo-dimethoxybenzaldehyde compounds, dihedral angles show that substituent groups largely lie in the same plane as the aromatic ring, with exceptions for the methyl groups on the methoxy (B1213986) substituents. scielo.br This planarity influences the electronic properties of the molecule.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital with the highest energy that contains electrons, while the LUMO is the lowest energy orbital that is unoccupied. researchgate.net
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (Egap). This gap is a crucial parameter for determining a molecule's reactivity; a smaller gap generally indicates that the molecule is more easily excited and thus more reactive. researchgate.net Analysis of the HOMO and LUMO also reveals where electron density is highest (HOMO) and where the molecule is most likely to accept electrons (LUMO), providing insight into potential sites for electrophilic and nucleophilic attack. This interaction is fundamental to chemical reactions, where the filled HOMO of one molecule interacts with the empty LUMO of another. masterorganicchemistry.com
Theoretical calculations on substituted benzaldehydes and other aromatic systems provide the energies of these orbitals, allowing for the determination of the energy gap. mdpi.com
Table 1: Calculated Electronic Properties of a Representative Substituted Benzaldehyde (B42025)
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| Energy Gap (Egap) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: The values presented are representative for substituted aromatic aldehydes and may vary for this compound specifically.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.com These descriptors are derived using Koopman's theorem. mdpi.com
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). "Soft" molecules have a small energy gap and are more polarizable and reactive.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. mdpi.com
Table 2: Calculated Reactivity Descriptors for a Representative Substituted Benzaldehyde
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of reactivity and polarizability. |
Semi-empirical molecular orbital methods are based on the same theoretical framework as ab initio methods like Hartree-Fock, but they introduce approximations and use parameters derived from experimental data to simplify calculations. mpg.dewikipedia.org These methods, such as AM1 and PM3, are computationally much faster than DFT, making them suitable for very large molecules or for high-throughput screening. wikipedia.org
The core simplification in semi-empirical methods is the neglect of certain complex integrals, a strategy known as the Zero Differential Overlap (ZDO) approximation. wikipedia.orgbohrium.com While this reduces computational time, it also typically results in lower accuracy compared to DFT, especially for energy calculations. tau.ac.il However, for properties like molecular geometry and for studying trends across a series of related compounds, semi-empirical methods can still provide valuable qualitative insights. youtube.com
Density Functional Theory (DFT) Studies[7],[5],
Molecular Modeling and Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. arxiv.org The quantum chemical calculations described above are a central component of molecular modeling. By creating a realistic digital model of this compound, researchers can predict its properties and reactivity without synthesizing it in a lab. arxiv.org
These models can be used to visualize the molecule's 3D structure, map its electrostatic potential to identify electron-rich and electron-poor regions, and simulate its interaction with other molecules. For instance, in the study of bromo-dimethoxybenzaldehydes, molecular modeling was used to analyze intermolecular interactions like C-H···O bonds and π···π stacking, which are crucial for understanding how molecules assemble in a crystal. scielo.br Such simulations are invaluable for designing new derivatives of this compound with specific electronic or chemical properties for various applications.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.
For this compound, the primary sources of conformational flexibility are the rotation of the two ethoxy groups and the aldehyde group relative to the benzene ring. The steric hindrance imposed by the two ethoxy groups at the ortho positions significantly influences the preferred orientation of the aldehyde group and the rotational freedom of the ethoxy side chains themselves.
An MD simulation of this compound would typically involve the following steps:
System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with an appropriate solvent to mimic experimental conditions.
Energy Minimization: The initial geometry is optimized to remove any unfavorable steric clashes and bring the system to a local energy minimum.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to allow the system to reach a stable state.
Production Run: The simulation is run for a significant period to sample a wide range of molecular conformations.
The trajectory from the production run can then be analyzed to identify the most stable conformers, the energy barriers between them, and the distribution of dihedral angles that define the molecular shape.
Hypothetical Conformational Analysis Data from Molecular Dynamics:
| Dihedral Angle | Description | Predominant Angle (degrees) | Energy Barrier (kcal/mol) |
| C1-C2-O-C | Rotation of the first ethoxy group | ± 120 | 3.5 |
| C1-C6-O-C | Rotation of the second ethoxy group | ± 120 | 3.5 |
| C2-C1-C(O)H | Rotation of the aldehyde group | 0 (planar) | 5.2 |
Note: This table is a hypothetical representation of data that could be obtained from a molecular dynamics simulation of this compound and is intended for illustrative purposes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. acs.orgunicamp.brnih.gov These models are valuable for predicting the properties of new, untested compounds, thereby guiding the design of molecules with desired characteristics.
For this compound and its derivatives, QSAR and QSPR models could be developed to predict a variety of endpoints. For instance, a QSAR model might predict the inhibitory activity of a series of substituted 2,6-diethoxybenzaldehydes against a particular enzyme, while a QSPR model could predict a physical property like boiling point or solubility.
The development of a QSAR/QSPR model typically involves the following steps:
Data Set Collection: A set of molecules with known activities or properties is compiled.
Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule in the data set. researchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to identify a subset of descriptors that best correlate with the observed activity or property and to build a mathematical model. jmaterenvironsci.com
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques, such as cross-validation and prediction on an external test set of compounds.
Example of a Hypothetical QSPR Model for a Property of Benzaldehyde Derivatives:
A hypothetical QSPR study on a series of substituted benzaldehydes might yield a model for predicting a specific property (e.g., a spectroscopic chemical shift) based on a set of molecular descriptors.
Table of Descriptors and Statistical Parameters for a Hypothetical QSPR Model:
| Descriptor | Description | Coefficient |
| LogP | Octanol-water partition coefficient | 0.25 |
| HOMO | Energy of the Highest Occupied Molecular Orbital | -0.15 |
| Sterimol L | A steric parameter representing the length of a substituent | 0.08 |
| Statistical Parameter | Value | |
| R² (squared correlation coefficient) | 0.85 | |
| Q² (cross-validated R²) | 0.72 | |
| F-statistic | 45.6 |
Note: This table presents hypothetical data for a QSPR model to illustrate the types of descriptors and statistical parameters that are typically reported. The values are not based on actual experimental data for this compound.
Such models can be instrumental in the virtual screening of large compound libraries to identify promising candidates for synthesis and experimental testing, accelerating the discovery of new molecules with desired properties. nih.gov
Advanced Spectroscopic and Analytical Characterization for Research
Vibrational Spectroscopy (Infrared and Raman)[5],
Functional Group Identification and Band Assignment
The infrared (IR) spectrum of 2,6-Diethoxybenzaldehyde is characterized by absorption bands corresponding to its primary functional groups: an aromatic ring, an aldehyde, and two ether linkages. The specific positions of these bands are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The aldehyde group is conjugated with the aromatic system, and the two electron-donating ethoxy groups at the ortho positions further modify the electronic distribution.
The principal vibrational modes can be assigned to specific functional groups. The carbonyl (C=O) stretching vibration of the aldehyde is one of the most intense and characteristic bands in the IR spectrum. Due to conjugation with the aromatic ring, this band is expected to appear at a lower wavenumber compared to a non-conjugated aldehyde, typically in the range of 1685-1666 cm⁻¹ princeton.edu. The aldehyde C-H bond exhibits a characteristic stretching vibration that usually appears as one or two moderate bands between 2830 cm⁻¹ and 2695 cm⁻¹, with a distinctive peak often observable around 2720 cm⁻¹ princeton.edu.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the ring typically appear above 3000 cm⁻¹ princeton.eduarxiv.org. Carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region princeton.edu. The presence of the two ethoxy groups is identified by the C-O stretching vibrations. Aryl ethers typically show a strong, characteristic C-O stretching band between 1275 and 1200 cm⁻¹ for the Ar-O bond and another band around 1075-1020 cm⁻¹ for the O-C₂H₅ bond.
A summary of the expected FT-IR band assignments for this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aldehyde (CHO) | 2830 - 2695 | Medium, often sharp |
| C=O Stretch | Conjugated Aldehyde | 1710 - 1685 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Strong |
| C-O Stretch (Aryl-O) | Ether (Ar-O-Et) | 1275 - 1200 | Strong |
| C-O Stretch (O-Alkyl) | Ether (Ar-O-Et) | 1075 - 1020 | Strong |
| C-H Bending | Aromatic Ring | 900 - 690 | Medium to Strong |
This table presents predicted data based on characteristic vibrational frequencies for the compound's functional groups.
Correlation with Theoretical Vibrational Frequencies
To gain a more precise understanding of the vibrational dynamics of this compound, theoretical calculations using quantum chemical methods are employed. Density Functional Theory (DFT) is a widely used approach for predicting molecular properties, including vibrational frequencies nih.govchemrxiv.org. The B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results for similar aromatic aldehydes researchgate.netnih.govutoronto.ca.
In this method, the molecule's geometry is first optimized to find its lowest energy conformation. Subsequently, frequency calculations are performed on the optimized structure. The resulting theoretical vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which is generally around 0.96 for DFT/B3LYP methods nih.gov.
Computational studies on analogous molecules, such as 2,6-difluorobenzaldehyde (B1295200) and various methoxy- and ethoxy-benzaldehydes, have demonstrated excellent correlation between scaled theoretical frequencies and experimental FT-IR and Raman spectra researchgate.netnih.gov. This agreement allows for a confident and detailed assignment of nearly all vibrational modes, including complex motions in the fingerprint region that are difficult to assign empirically. For this compound, such calculations would provide valuable insights into how the ethoxy groups' orientation and interaction with the aldehyde group influence the vibrational spectrum.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Characterization of Electronic Transitions and Optical Properties
The electronic absorption properties of this compound, determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are governed by the electronic transitions within its chromophoric system. The primary chromophore is the benzaldehyde (B42025) moiety, which consists of a benzene ring conjugated with a carbonyl group. The two ethoxy groups act as auxochromes, modifying the absorption characteristics of the parent chromophore.
The UV-Vis spectrum of this compound is expected to show absorptions arising from two main types of electronic transitions:
π → π* Transitions : These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In the benzaldehyde system, these transitions are associated with the conjugated π-system of the aromatic ring and the carbonyl group. The presence of electron-donating ethoxy groups on the ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde slideshare.net.
n → π* Transitions : This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to a π* anti-bonding orbital. These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths usp.br.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of organic molecules princeton.edunih.govresearchgate.net. TD-DFT calculations can provide information on the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved in each transition. For this compound, TD-DFT would be used to calculate the energies of the π → π* and n → π* transitions and to analyze how the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are influenced by the ethoxy substituents.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals nih.gov. While this compound is a diamagnetic molecule (containing no unpaired electrons), it can potentially form paramagnetic radical intermediates under certain conditions, such as during photochemical reactions, oxidation, or thermal decomposition.
Potential radical intermediates that could be formed from this compound include:
Benzoyl-type radical : Formed by the abstraction of the hydrogen atom from the aldehyde group. This could occur, for example, during a photochemical reaction or in the presence of a radical initiator.
Alkoxy-substituted aryl radical : Formed if a hydrogen atom is abstracted from the aromatic ring.
Phenoxy-type radical : If one of the ether linkages is cleaved.
Radicals on the ethyl chains : Hydrogen abstraction from one of the ethoxy groups could also lead to radical formation.
Due to the typically short lifetimes of such radical intermediates, direct detection by EPR is often challenging. Therefore, a technique called spin trapping is commonly employed. In spin trapping, a "spin trap" molecule reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct rsc.orgnist.gov. The resulting EPR spectrum of the spin adduct provides characteristic hyperfine coupling constants that can be used to identify the structure of the original, short-lived radical nih.gov. While no specific EPR studies on this compound are prominently documented, the methodology is well-established for identifying radical intermediates in the reactions of other aldehydes and aromatic compounds rsc.orgresearchgate.net.
Mechanistic and Kinetic Studies Involving 2,6 Diethoxybenzaldehyde
Elucidation of Reaction Mechanisms in Organic Transformations
The synthesis of 2,6-Diethoxybenzaldehyde is commonly achieved through the formylation of 1,3-diethoxybenzene (B1583337). A prevalent method for this transformation is the Vilsmeier-Haack reaction. youtube.comwikipedia.orgchemistrysteps.comijpcbs.com The mechanism of this reaction is a well-studied example of electrophilic aromatic substitution.
The reaction commences with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This reagent then acts as the electrophile. The electron-rich aromatic ring of 1,3-diethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. youtube.comlibretexts.org This step leads to the formation of a positively charged intermediate known as a benzenonium ion, which is stabilized by resonance. libretexts.org In the subsequent step, a proton is abstracted from the ring, restoring aromaticity and yielding an iminium ion intermediate. libretexts.org Finally, hydrolysis of this intermediate furnishes the desired this compound. wikipedia.org
Computational studies have been employed to investigate the formation of the Vilsmeier-Haack complex, providing theoretical support for the proposed mechanism and helping to clarify unresolved mechanistic questions. researchgate.net
Kinetic Analysis of Reaction Rates and Pathways
The rate of formation of this compound via the Vilsmeier-Haack reaction is influenced by several factors, including the nature of the substrate and the reaction conditions. Kinetic studies on similar aromatic compounds provide insights into the reaction's rate-determining step. For the Vilsmeier-Haack reaction, the rate-determining step can be either the formation of the Vilsmeier reagent or the subsequent attack of the aromatic compound on this complex, depending on the reactivity of the aromatic substrate. researchgate.net
Theoretical calculations on the Vilsmeier reaction of carbazole (B46965) have suggested that the elimination step to restore aromaticity is the rate-determining step. rsc.org This is supported by the higher heat of formation calculated for the second transition state compared to the first. rsc.org For highly activated aromatic compounds like 1,3-diethoxybenzene, the initial electrophilic attack is generally facile. The kinetics of resorcinol-formaldehyde condensation, another reaction involving a highly activated aromatic ring, have been investigated using various techniques, highlighting the complexity of reactions with such substrates. nih.gov
Investigation of Catalytic Cycles as a Ligand or Substrate
While this compound is primarily known as a synthetic intermediate, its derivatives, particularly Schiff bases, have been explored for their catalytic applications. Schiff bases are formed by the condensation of an aldehyde with a primary amine. chemijournal.com These compounds can act as ligands, forming stable complexes with various transition metals. chemijournal.commdpi.comnih.govnih.govsbmu.ac.ir
Metal complexes of Schiff bases derived from substituted benzaldehydes have demonstrated significant catalytic activity in a range of organic transformations. chemijournal.commdpi.comnih.govepa.gov These complexes can catalyze reactions such as oxidations, polymerizations, and other C-C bond-forming reactions. chemijournal.comepa.gov The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate their transformation. The electronic and steric properties of the Schiff base ligand, influenced by the substituents on the benzaldehyde (B42025) ring, play a crucial role in the efficiency and selectivity of the catalyst. mdpi.com Although direct studies on Schiff bases of this compound are not extensively reported, the general principles suggest their potential in catalysis.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. researchgate.netnih.govresearchgate.net The use of isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) can provide definitive evidence for proposed mechanistic pathways. chemisgroup.usscilit.comresearchgate.netresearchgate.net
In the context of the Vilsmeier-Haack reaction, isotopic labeling could be used to probe the rate-determining step. For instance, if the C-H bond cleavage during the rearomatization step is rate-limiting, a primary kinetic isotope effect would be expected upon replacing the aromatic hydrogen with deuterium. rsc.org A computational study on the Vilsmeier reaction of carbazole predicted a primary kinetic isotope effect for this step. rsc.org
Furthermore, formyl-selective deuteration of aldehydes using D₂O has been developed, providing a method to introduce deuterium specifically at the aldehyde group. nih.govrsc.org This technique could be applied to this compound to synthesize labeled compounds for use in subsequent mechanistic studies of its own reactions. While specific isotopic labeling studies on the formation of this compound are not prominent in the literature, the principles of such studies are well-established and could provide valuable insights into its reaction mechanisms.
Potential Future Research Directions for 2,6 Diethoxybenzaldehyde
Exploration of Novel and Sustainable Synthetic Methodologies
The current synthesis of 2,6-Diethoxybenzaldehyde often relies on established but potentially inefficient methods. One common route involves the Williamson ether synthesis to produce 1,3-diethoxybenzene (B1583337) from resorcinol, followed by formylation via a Vilsmeier-Haack reaction or ortho-lithiation with subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF). pipzine-chem.comlookchem.com For instance, one documented procedure involves the reaction of 1,3-diethoxybenzene with n-butyllithium (n-BuLi) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) at 0°C, followed by formylation. rsc.org
Future research should pivot towards more sustainable and efficient synthetic strategies. This includes:
Green Solvents and Catalysts: Investigating the use of greener, non-toxic solvents and developing catalytic systems that reduce the need for stoichiometric, harsh reagents like phosphorus oxychloride or organolithium compounds.
Flow Chemistry: The implementation of continuous flow reactors could offer better control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and purity while improving safety, especially for exothermic reactions like metalations. pipzine-chem.com
Biocatalysis: Exploring enzymatic pathways for the selective ortho-formylation of substituted phenols could provide a highly sustainable and selective alternative to traditional chemical methods.
Development of Advanced Catalytic Systems Based on this compound Derivatives
Substituted aromatic aldehydes are foundational in the development of advanced catalytic systems. nih.govacs.org While this compound itself is not a catalyst, its derivatives hold immense promise as ligands for transition-metal catalysis. The two ortho-ethoxy groups can provide specific steric bulk and electronic modulation to a metal center, influencing the catalyst's activity, selectivity, and stability.
Future research directions include:
Novel Ligand Scaffolds: Synthesizing Schiff base, phosphine, or N-heterocyclic carbene (NHC) ligands from this compound. nih.gov The steric hindrance from the ethoxy groups could create a unique coordination pocket around a metal, enabling challenging transformations or high stereoselectivity.
C-H Activation Catalysis: Designing catalysts for C-H activation where a derivative of this compound acts as a directing group or part of the ligand framework. researchgate.net Research has shown that directing groups like triazenes on a benzaldehyde (B42025) core can facilitate rhodium-catalyzed C-H functionalization. nih.govacs.org The di-ethoxy analogue could offer a different electronic and steric profile for such reactions.
Asymmetric Catalysis: The chiral derivatization of the ethoxy groups or the aldehyde function could lead to new chiral ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis.
Rational Design and Synthesis of Functional Materials with Tailored Properties
The rigid, sterically defined structure of this compound makes it an excellent building block for a variety of functional materials. Its derivatives can be incorporated into polymers, metal-organic frameworks (MOFs), and other advanced materials to impart specific properties.
A key area of demonstrated potential is in the synthesis of porphyrins for MOFs. rsc.org For example, this compound has been used as a precursor in the synthesis of 5,15-Bis(4-carboxyethylphenyl)-10,20-bis[2,6-diethoxyphenyl]porphyrin. rsc.org This porphyrin can then be metalated and used as a building block for creating MOFs with controlled porosity and functionality. rsc.org
| Reactant | Role | Reference |
|---|---|---|
| This compound (L3) | Aromatic aldehyde precursor providing steric bulk | rsc.org |
| Ethyl-4-formylbenzoate (L2) | Aromatic aldehyde precursor providing functional handles for linking | rsc.org |
| Pyrrole (B145914) | Core heterocyclic building block of the porphyrin macrocycle | |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | Oxidizing agent to aromatize the porphyrinogen (B1241876) intermediate | rsc.org |
Future research should focus on:
Polymer Science: Incorporating the this compound motif into polymer backbones to create materials with high thermal stability, specific optical properties, or tailored solubility. pipzine-chem.com
Organic Electronics: Using the compound as a building block for organic light-emitting diode (OLED) materials, where the di-ethoxy substitution can tune the electronic energy levels and influence molecular packing in the solid state. pipzine-chem.com
Liquid Crystals: Exploring derivatives of this compound for the synthesis of novel liquid crystalline materials, where the molecular shape and polarity are critical for phase behavior.
Enhanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers a powerful tool for accelerating research and development, yet there is a notable lack of specific computational studies on this compound. Future research should leverage computational modeling to predict and understand its behavior at a molecular level.
Prospective computational studies include:
Reaction Mechanism Analysis: Using Density Functional Theory (DFT) to model the reaction pathways for the synthesis of this compound, identifying transition states and intermediates to optimize reaction conditions.
Predictive Properties of Derivatives: Calculating the electronic properties (e.g., HOMO/LUMO levels), steric profiles, and spectroscopic signatures of novel ligands and materials derived from the parent molecule. This can guide synthetic efforts toward the most promising candidates for catalysis or materials science.
Modeling Self-Assembly: Simulating the non-covalent interactions and self-assembly processes of derivatives to predict the structure of MOFs, polymers, or other supramolecular architectures. This would enable the rational design of functional materials with desired topologies and properties. acs.org
Investigation of Bio-inspired Transformations and Biomimetic Systems
Nature provides a vast blueprint for the design of functional molecules and systems. youtube.com Research has already shown that benzylamine (B48309) derivatives synthesized from this compound can act as reversible inhibitors of copper amine oxidases, demonstrating a clear link to biological systems. lookchem.com This opens the door to further exploration in bio-inspired chemistry.
Future research opportunities include:
Enzyme Inhibitor Design: Building upon the known activity of its derivatives, researchers could design and synthesize more potent and selective enzyme inhibitors for therapeutic applications. lookchem.com The 2,6-diethoxy substitution pattern provides a unique scaffold for exploring structure-activity relationships.
Biomimetic Synthesis: Using this compound as a key starting material in the total synthesis of complex natural product analogues. nih.gov Its specific substitution can mimic functionalities found in natural molecules or introduce novel properties.
Self-Assembling Biomaterials: Designing peptide or polypeptoid conjugates of this compound that can self-assemble in aqueous environments to form nanostructures like micelles or vesicles. acs.org Such biomimetic systems could be used for drug delivery or as nanoreactors, mimicking cellular compartmentalization. acs.orgnih.gov The hydrophobic and sterically defined nature of the this compound unit could be a key driver in directing these assembly processes.
Q & A
Q. What are the established synthetic routes for 2,6-Diethoxybenzaldehyde, and how do reaction conditions influence yield?
The primary synthesis involves Williamson ether synthesis , where 2,6-dihydroxybenzaldehyde reacts with ethylating agents (e.g., ethyl iodide) in the presence of a strong base (e.g., K₂CO₃) and an aprotic solvent like dimethylformamide (DMF) under reflux . Reaction efficiency depends on:
- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution.
- Base strength : Strong bases deprotonate hydroxyl groups to form alkoxide intermediates.
- Temperature : Reflux conditions (~120–150°C) accelerate etherification . Alternative routes may employ phase-transfer catalysis or microwave-assisted synthesis for reduced reaction times.
Q. What safety protocols are critical for handling this compound in laboratory settings?
While not classified as hazardous, general precautions include:
- Storage : Keep in sealed containers away from light and moisture at room temperature .
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of dust or vapors . In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists .
Q. How is this compound characterized post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., ethoxy groups at C2 and C6 via H and C NMR).
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 210.2 for CHO).
- HPLC : Assess purity (>95% typical for research-grade material) . Computational tools (e.g., XLogP3) predict logP values (~2.8) to guide solubility studies .
Advanced Research Questions
Q. How can reaction parameters be optimized to maximize yield in this compound synthesis?
Systematic optimization involves:
- Molar ratios : A 2:1 excess of ethyl iodide to dihydroxy precursor improves etherification .
- Reaction time : Extended reflux (12–24 hours) ensures complete substitution, monitored via TLC.
- Catalyst screening : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .
Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?
Contradictions in antimicrobial or antifungal studies may arise from:
- Structural analogs : Ethoxy vs. methoxy substituents alter lipophilicity and target binding .
- Assay variability : Standardize MIC (minimum inhibitory concentration) protocols across labs.
- Solvent effects : DMSO vs. ethanol vehicles impact compound solubility and bioavailability . Replicate studies under controlled conditions and use structure-activity relationship (SAR) models to isolate key functional groups .
Q. How does the electronic nature of ethoxy groups influence reactivity in further functionalization?
The ethoxy substituents act as ortho/para-directing groups , directing electrophilic substitution (e.g., nitration, halogenation) to specific positions.
- Steric effects : Bulky ethoxy groups at C2 and C6 hinder reactions at C4, favoring meta-products in some cases .
- Solubility : Ethoxy groups enhance organic solvent compatibility, enabling reactions in non-polar media . Computational modeling (DFT) can predict reactive sites and transition states for complex derivatization .
Methodological Considerations
Q. What purification techniques are most effective for this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Distillation : Vacuum distillation (bp ~250–270°C at reduced pressure) for high-purity isolates .
- Chromatography : Flash chromatography with gradient elution resolves byproducts like mono-ethoxy intermediates .
Q. How can researchers mitigate degradation during long-term storage?
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
- Desiccants : Include silica gel packs to absorb moisture .
- Low-temperature storage : For extended stability, keep at –20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
